molecular formula C17H20N2O2 B1385142 N-(4-Aminophenyl)-3-isobutoxybenzamide CAS No. 1020055-85-9

N-(4-Aminophenyl)-3-isobutoxybenzamide

Cat. No. B1385142
CAS RN: 1020055-85-9
M. Wt: 284.35 g/mol
InChI Key: SKPHYQQZYVQKBZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-3-isobutoxybenzamide (N-(4-APIB)) is a small molecule that has been widely used in scientific research due to its unique biochemical and physiological properties. It is a structural analog of the naturally occurring neurotransmitter GABA, and its ability to modulate GABA receptor activity has been studied extensively. N-(4-APIB) has been used in a wide range of studies, including those related to the development of new drugs, the understanding of neurological diseases, and the exploration of new therapeutic targets.

Scientific Research Applications

Biosensor Development

A study by Karimi-Maleh et al. (2014) describes the creation of a biosensor using a modified electrode, which includes a derivative of N-(4-Aminophenyl)-3-isobutoxybenzamide. This biosensor is capable of determining glutathione in the presence of piroxicam, demonstrating its potential in biomedical applications (Karimi-Maleh et al., 2014).

Memory Enhancement Research

Piplani et al. (2018) conducted research on derivatives of this compound for potential memory-enhancing properties. These derivatives showed significant results in inhibiting acetylcholinesterase, an enzyme linked to memory function, suggesting a potential role in treating memory-related disorders (Piplani et al., 2018).

Molecular Interaction Studies

Karabulut et al. (2014) focused on the molecular structure and intermolecular interactions of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide. Their research, involving DFT calculations and X-ray crystallography, provides insights into the behavior of this compound in various molecular environments (Karabulut et al., 2014).

Antioxidant Activity Analysis

Research by Jovanović et al. (2020) on amino-substituted benzamide derivatives, including this compound, investigates their antioxidant properties. These properties are crucial for understanding the free radical scavenging activity, which is important in combating oxidative stress-related diseases (Jovanović et al., 2020).

Synthesis Process Development

Mao Duo (2000) described a synthetic process for a compound similar to this compound, indicating the practicality and efficiency of synthesizing such compounds for various applications (Mao Duo, 2000).

Antiviral and Antiprotozoal Activities

Studies by Ji et al. (2013) and Martínez et al. (2014) explored the antiviral and antiprotozoal activities of N-phenylbenzamide derivatives. Their findings suggest potential applications in the development of drugs against specific viruses and protozoan parasites (Ji et al., 2013); (Martínez et al., 2014).

properties

IUPAC Name

N-(4-aminophenyl)-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(2)11-21-16-5-3-4-13(10-16)17(20)19-15-8-6-14(18)7-9-15/h3-10,12H,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPHYQQZYVQKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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